Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride
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Overview
Description
Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride is a derivative of theophylline, a well-known methylxanthine drug used primarily for respiratory diseases such as chronic obstructive pulmonary disease and asthma. This compound is characterized by the presence of a dimethylguanidino group, which may impart unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride typically involves the introduction of the dimethylguanidino group to the theophylline molecule. This can be achieved through a series of organic reactions, including alkylation and guanidination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of environmentally friendly solvents and catalysts is emphasized to minimize waste and reduce environmental impact. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the guanidino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Alkyl halides, polar aprotic solvents, moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl groups.
Scientific Research Applications
Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study the effects of guanidino groups on theophylline derivatives.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in respiratory diseases, cardiovascular conditions, and as a central nervous system stimulant.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride involves several molecular targets and pathways:
Adenosine Receptor Antagonism: The compound blocks adenosine receptors, leading to bronchodilation and increased respiratory function.
Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes, resulting in increased cyclic adenosine monophosphate levels and enhanced cellular signaling.
Calcium Release: Promotes the release of calcium from intracellular stores, contributing to its stimulatory effects on the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, widely used for respiratory conditions.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar therapeutic purposes.
Caffeine: Another methylxanthine with central nervous system stimulant properties.
Uniqueness
The presence of the dimethylguanidino group in Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride distinguishes it from other theophylline derivatives. This modification may enhance its pharmacological profile, offering potential advantages in terms of potency, selectivity, and therapeutic applications.
Properties
CAS No. |
85460-98-6 |
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Molecular Formula |
C12H20ClN7O2 |
Molecular Weight |
329.78 g/mol |
IUPAC Name |
2-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl]-1,1-dimethylguanidine;hydrochloride |
InChI |
InChI=1S/C12H19N7O2.ClH/c1-16(2)11(13)14-5-6-19-7-15-9-8(19)10(20)18(4)12(21)17(9)3;/h7H,5-6H2,1-4H3,(H2,13,14);1H |
InChI Key |
KJZUJFUOIADETD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN=C(N)N(C)C.Cl |
Origin of Product |
United States |
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